molecular formula C12H11NO2 B093056 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione CAS No. 1080-52-0

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B093056
CAS RN: 1080-52-0
M. Wt: 201.22 g/mol
InChI Key: LWFUFCYGHRBLDH-UHFFFAOYSA-N
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Description

The compound "1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a core structure for various synthetic compounds with a wide range of applications, including corrosion inhibition, antibacterial agents, and anti-inflammatory drugs. The dimethylphenyl substitution on the pyrrole ring can potentially influence the physical, chemical, and biological properties of the compound.

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives is well-documented. For instance, derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized and studied for their corrosion inhibition properties . Another derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized through a one-pot four-component coupling reaction . These methods could potentially be adapted for the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . Computational studies using density functional theory (DFT) are also employed to predict spectral and geometrical data, which typically show high correlation with experimental data . The crystal structure of a related compound, 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, provides insights into the planarity of the pyrrolidine ring and its rotation relative to other moieties .

Chemical Reactions Analysis

Pyrrole derivatives are known to participate in various chemical reactions due to their reactive sites. For example, the active methylene unit of pyrrolizine-1,3-dione couples readily with diazonium salts to form hydrazones . Similarly, the compound 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione could undergo reactions at its reactive carbonyl or methylene groups, leading to a range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of dimethyl groups can affect the compound's lipophilicity and electronic properties. The adsorption of pyrrole derivatives on surfaces, such as carbon steel, suggests that these compounds can form stable chemisorbed layers, which is important for applications like corrosion inhibition . Theoretical calculations, such as those performed on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provide insights into the thermodynamic stability and reactivity of these compounds .

Scientific Research Applications

  • Corrosion Inhibition : A derivative of 1H-pyrrole-2,5-dione showed effective inhibition of carbon steel corrosion in hydrochloric acid, suggesting potential applications in corrosion prevention (Zarrouk et al., 2015).

  • Pharmaceutical Properties : Some 1H-pyrrole-2,5-dione derivatives have shown potential as anti-inflammatory agents, demonstrating significant inhibition of pro-inflammatory cytokine production, which could be relevant in pharmaceutical research (Paprocka et al., 2022).

  • Biomedical Research : Derivatives of 1H-pyrrole-2,5-dione have been evaluated for their inhibitory activities on prostaglandin E2 production in macrophage cells, indicating potential applications in biomedical research and drug development (Moon et al., 2010).

  • Organic Electronics : The synthesis and characteristic properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit have been explored, highlighting its use in the development of luminescent materials and potential applications in organic electronics (Zhang & Tieke, 2008).

  • Photovoltaic Cells : Research on pyrrolo[3,2-b]pyrrole-based molecules, a regioisomer of pyrrolo[3,4-c]pyrrole-1,4-dione, has indicated their potential as electron donor materials for organic photovoltaic cells (Song et al., 2013).

  • Photochemistry : Studies on the photochemistry of 1H-pyrrol-2(5H)-one derivatives, a related compound to 1H-pyrrole-2,5-dione, have been conducted, which could have implications in the field of photochemistry and photophysics (Ihlefeld & Margaretha, 1992).

properties

IUPAC Name

1-(2,4-dimethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFUFCYGHRBLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351402
Record name 1-(2,4-dimethylphenyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

CAS RN

1080-52-0
Record name 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-dimethylphenyl)pyrrole-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-XYLYL)MALEIMIDE
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Record name 1-(2,4-DIMETHYLPHENYL)-1H-PYRROLE-2,5-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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